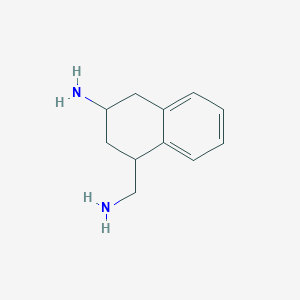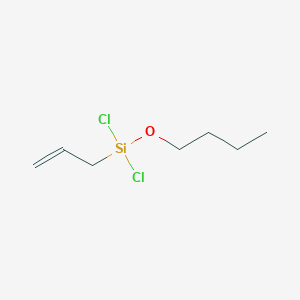![molecular formula C17H18O3S B14262121 ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene CAS No. 168431-27-4](/img/structure/B14262121.png)
({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene: is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a but-3-en-2-yl group, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene typically involves multiple steps, including the formation of the benzenesulfonyl group and the attachment of the but-3-en-2-yl group to the benzene ring. Common reagents used in these reactions include sulfonyl chlorides, alkenes, and catalysts such as palladium or platinum. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of the benzenesulfonyl group to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions due to its reactive functional groups.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The but-3-en-2-yl group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Acetylacetone: Another compound with similar reactivity, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness: ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
168431-27-4 |
|---|---|
Formule moléculaire |
C17H18O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
[(2S)-4-(benzenesulfonyl)but-3-en-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C17H18O3S/c1-15(20-14-16-8-4-2-5-9-16)12-13-21(18,19)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3/t15-/m0/s1 |
Clé InChI |
DUUPSGVKWVOIJG-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](C=CS(=O)(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C=CS(=O)(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


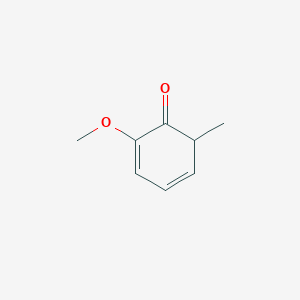

![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
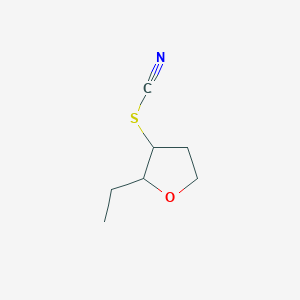
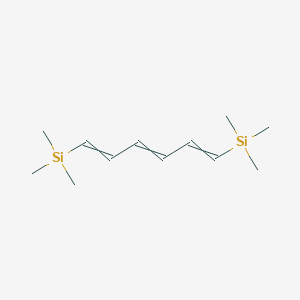


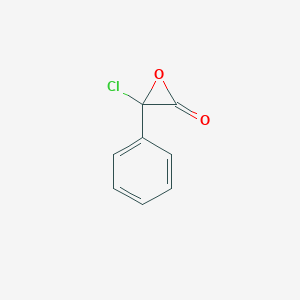
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
